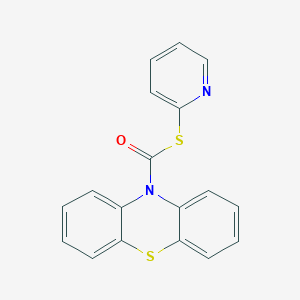

Phenothiazin-10-yl 2-pyridylthio ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenothiazin-10-yl 2-pyridylthio ketone is a compound with the molecular formula C18H12N2OS2 and a molecular weight of 336.4307 . This compound is part of the phenothiazine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine . Phenothiazine derivatives are well-known for their unique chemical and physical properties, making them valuable in scientific research and industrial applications .

Preparation Methods

The synthesis of phenothiazin-10-yl 2-pyridylthio ketone involves several steps. One common method includes the acylation of phenothiazine with acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide . Another method involves the reaction of phenothiazine with 2-bromobenzenethiol in the presence of copper iodide, L-proline, potassium carbonate, and 2-methoxy ethanol . These methods provide efficient routes for the preparation of this compound, ensuring high yields and purity.

Chemical Reactions Analysis

Phenothiazin-10-yl 2-pyridylthio ketone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acyl chlorides, aluminum chloride, and copper iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .

Scientific Research Applications

Phenothiazin-10-yl 2-pyridylthio ketone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, phenothiazine derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties . In medicine, these compounds have been explored for their potential use as antipsychotic and antiemetic agents . Additionally, phenothiazine derivatives have been employed as photoredox catalysts for various synthetic transformations, including atom transfer radical polymerization and small molecule transformations .

Mechanism of Action

The mechanism of action of phenothiazin-10-yl 2-pyridylthio ketone involves its interaction with molecular targets and pathways. Phenothiazine derivatives exhibit low oxidation potentials and reversible redox behavior, which contribute to their effectiveness as photoredox catalysts . These compounds can facilitate electron transfer processes, leading to the formation of reactive intermediates that drive various chemical reactions . The unique boat conformation of phenothiazine also plays a role in its distinct charge transfer characteristics and molecular packing motifs .

Comparison with Similar Compounds

Phenothiazin-10-yl 2-pyridylthio ketone can be compared with other phenothiazine derivatives, such as 10H-phenothiazine and its various substituted forms . These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, 10H-phenothiazine derivatives have been used as antipsychotic agents, while this compound is more commonly employed in synthetic chemistry and photoredox catalysis . The presence of the pyridylthio group in this compound enhances its reactivity and makes it a valuable compound for various research applications .

Biological Activity

Phenothiazin-10-yl 2-pyridylthio ketone is a hybrid compound derived from phenothiazine, a well-known class of heterocyclic compounds with significant biological activities. This article explores its various biological activities, including antitumor, antibacterial, and neuropharmacological effects, supported by recent research findings and case studies.

Overview of Phenothiazine Derivatives

Phenothiazines are characterized by a tricyclic structure that includes sulfur and nitrogen atoms. Their derivatives have been extensively studied for pharmacological properties, including:

- Antitumor activity

- Antibacterial and antifungal properties

- Neuropharmacological effects

The specific compound this compound has shown promising results in various studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of phenothiazine derivatives, including this compound. Notably:

- Cell Viability : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (MGC-803). The half-maximal inhibitory concentration (IC50) for MCF-7 cells was reported to be notably lower than that for non-tumorigenic cells, indicating selective cytotoxicity .

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with tubulin, disrupting the cell cycle and inducing apoptosis. This interaction is similar to that observed with well-known chemotherapeutic agents like paclitaxel .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |

|---|---|---|

| MCF-7 | 3.5 | 6.2 |

| MDA-MB-231 | - | 31.5 |

| MGC-803 | - | - |

| MKN28 | - | - |

Antibacterial and Antifungal Properties

Phenothiazine derivatives have also been investigated for their antibacterial and antifungal activities. The compound has shown effectiveness against various pathogens:

- Bacterial Inhibition : Studies indicated that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The antifungal activity was assessed against common fungal strains, showing promising results in inhibiting growth.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has been evaluated for neuropharmacological effects:

- Cognitive Enhancement : Research indicates potential benefits in cognitive function enhancement through modulation of neurotransmitter systems .

- Antioxidant Properties : The compound has exhibited antioxidant activity in various assays, suggesting a protective role against oxidative stress .

Case Study: Neuropharmacological Impact

A study involving transgenic mice demonstrated that the administration of this compound led to improvements in memory retention and cognitive function compared to control groups. This suggests its potential application in treating neurodegenerative diseases .

Properties

IUPAC Name |

S-pyridin-2-yl phenothiazine-10-carbothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLZEMWLZXDFDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.